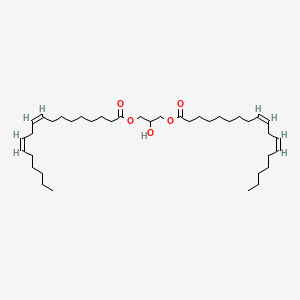
1,3-Dilinolein
描述
1,3-Dilinolein is a naturally occurring compound that belongs to the class of glyceryl esters. It is commonly found in vegetable oils such as soybean oil, sunflower oil, and corn oil. This compound is a fatty acid ester formed with glycerol and dilinoleic acid . This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.
作用机制
Target of Action
1,3-Dilinolein, also known as Glyceryl 1,3-dilinoleate, is a type of diacylglycerol (DAG) that is involved in lipid metabolism . .
Biochemical Pathways
This compound is a part of the lipid metabolism pathway, specifically in the metabolism of diacylglycerols . Diacylglycerols like this compound can be further metabolized into monoacylglycerols and free fatty acids, which can be used for energy production or other cellular processes.
Result of Action
As a type of diacylglycerol, it may play a role in lipid metabolism and cell signaling pathways .
生化分析
Biochemical Properties
1,3-Dilinolein is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing the dynamics of lipid bilayers and their role in forming structured domains, crucial for the stability and functionality of artificial and biological membranes . The presence of double bonds in linoleic acid offers avenues for further chemical reactions, making this compound a versatile tool in synthetic chemistry for creating more complex lipid structures .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by integrating into lipid matrices, allowing scientists to study the effects of polyunsaturated fatty acids on membrane fluidity and phase transitions . These insights are applicable in fields ranging from food science to materials engineering .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The unique structure of this compound, particularly its linoleic acid components, imparts distinctive physical and chemical properties to the molecule, influencing its fluidity and interaction within lipid environments .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dilinolein can be synthesized through the esterification of glycerol with linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, glyceryl 1,3-dilinoleate is produced through the transesterification of vegetable oils. This process involves the reaction of triglycerides with methanol or ethanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide. The resulting methyl or ethyl esters are then separated and purified to obtain glyceryl 1,3-dilinoleate .
化学反应分析
Types of Reactions
1,3-Dilinolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of glyceryl 1,3-dilinoleate can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of glyceryl 1,3-dilinoleate, such as hydroxy or keto derivatives .
科学研究应用
1,3-Dilinolein is employed in scientific research to study lipid metabolism and its role in various conditions like atherosclerosis and diabetes. It is also used to understand the impacts of fatty acids on cell signaling pathways . Additionally, glyceryl 1,3-dilinoleate is utilized in the development of pharmaceuticals and cosmetics due to its emollient and moisturizing properties.
相似化合物的比较
Similar Compounds
Glyceryl 1,3-dioleate: Similar to glyceryl 1,3-dilinoleate but contains oleic acid instead of linoleic acid.
Glyceryl 1,3-dipalmitate: Contains palmitic acid instead of linoleic acid.
Glyceryl 1,3-distearate: Contains stearic acid instead of linoleic acid.
Uniqueness
1,3-Dilinolein is unique due to its specific fatty acid composition, which imparts distinct physicochemical properties and biological activities. Its high degree of unsaturation makes it more prone to oxidation, which can be advantageous in certain applications such as in the formulation of skin care products where oxidative stability is desired .
属性
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-MAZCIEHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317257 | |
| Record name | 1,3-Dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15818-46-9 | |
| Record name | 1,3-Dilinolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15818-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dilinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015818469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DILINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07YB21KXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


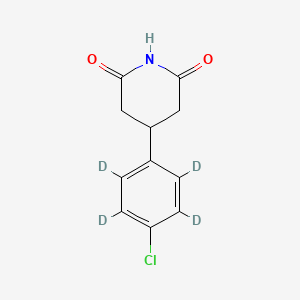

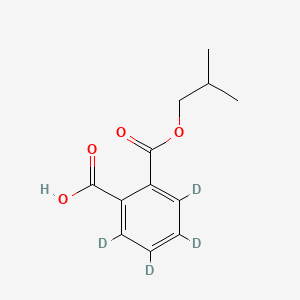
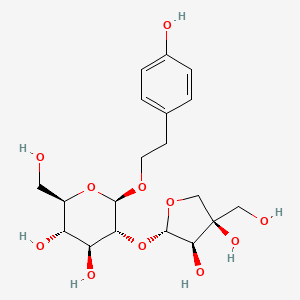

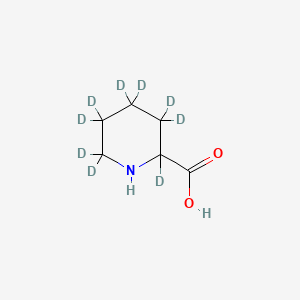
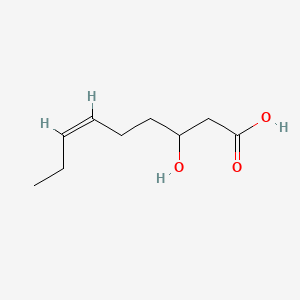
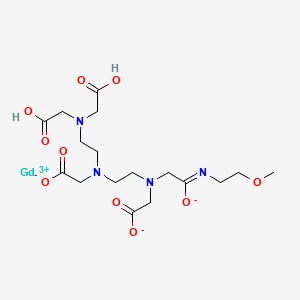
![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)
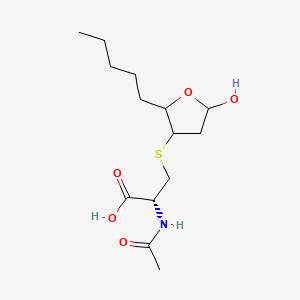
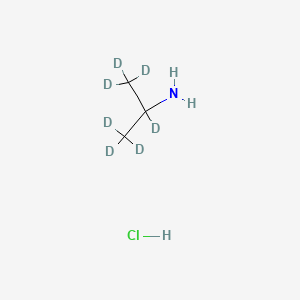
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
